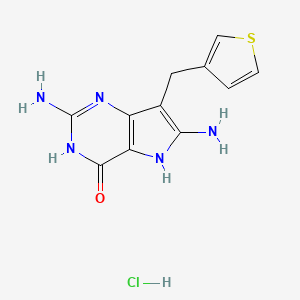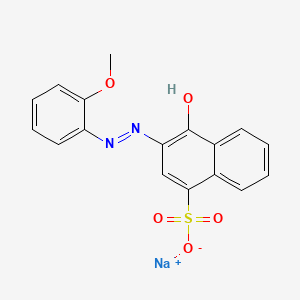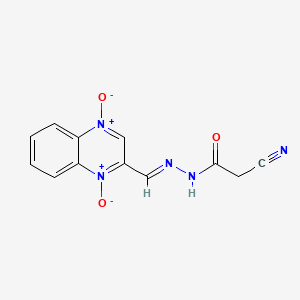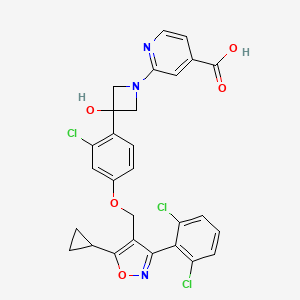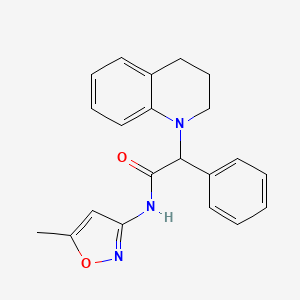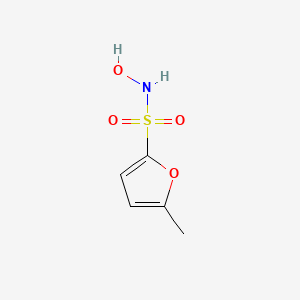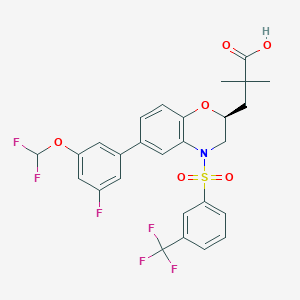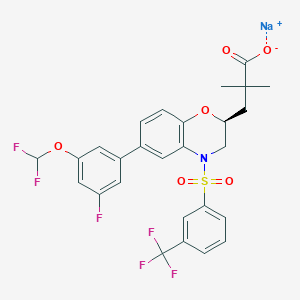![molecular formula C25H25NO5 B606758 (1R,4S)-二甲基 1-((R)-1-(苯基氨基)-2-(对甲苯基)乙基)-7-氧代双环[2.2.1]庚-2,5-二烯-2,3-二羧酸酯 CAS No. 1534358-79-6](/img/structure/B606758.png)
(1R,4S)-二甲基 1-((R)-1-(苯基氨基)-2-(对甲苯基)乙基)-7-氧代双环[2.2.1]庚-2,5-二烯-2,3-二羧酸酯
描述
COH000 is a highly specific covalent allosteric SUMO E1 inhibitor with an IC50 of 0.2 μM for SUMOylation in vitro. COH000 targets a cryptic pocket distinct from the active site that is completely buried in all previous SUMO E1 structures and that COH000 binding to SUMO E1 is accompanied by a network of structural changes that altogether lock the enzyme in a previously unobserved inactive conformation.
科学研究应用
Allosteric Inhibition of SUMO E1 Enzyme
COH000 has been identified as a covalent allosteric inhibitor of the SUMO E1 activating enzyme . This enzyme is crucial in the post-translational modification process involving small ubiquitin-like modifier (SUMO) proteins. By inhibiting SUMO E1, COH000 can potentially regulate protein stability, DNA damage repair, and other cellular processes that rely on SUMOylation.
Cancer Therapeutic Potential
The ability of COH000 to inhibit the SUMO E1 enzyme presents a novel approach for cancer therapy . By disrupting the SUMOylation pathway, COH000 may impair the survival of cancer cells, particularly in lymphoma and colorectal cancer models. This compound has shown promise in increasing miR-34b expression and reducing c-Myc levels, which are significant in cancer progression and metastasis.
Targeting Ubiquitin-like Modifications
COH000’s mechanism of action includes targeting ubiquitin-like modifications, which are essential regulatory mechanisms for fundamental cellular processes . The specificity of COH000 to the SUMO E1 enzyme suggests potential for developing selective inhibitors for other ubiquitin-like modifiers, which could lead to new therapeutic strategies.
Structural Basis for Inhibition
The structural analysis of COH000 in complex with SUMO E1 has revealed that it targets a cryptic pocket distinct from the active site . This binding induces a network of structural changes that lock the enzyme in an inactive conformation, providing insights into the development of molecules targeting E1 enzymes for other ubiquitin-like modifiers.
Enhancement of Enzyme Degradation
In addition to inhibiting the SUMO E1 enzyme, COH000 also enhances its degradation in vivo . This dual action of inhibition and degradation could be leveraged to design drugs that not only block the activity of target enzymes but also reduce their levels within the cell.
Direct Detection of Protein-Drug Adducts
COH000 has been used as a model compound for technologies aimed at the direct detection of covalent protein-drug adducts . Such technologies are crucial for understanding the pharmacodynamics and pharmacokinetics of covalent inhibitors, which can inform the design of more effective drugs.
作用机制
Target of Action
COH000 is a highly specific covalent allosteric inhibitor of the E1 enzyme for the Ubiquitin-like modifier (Ubl) SUMO . E1 enzymes activate ubiquitin (Ub) and ubiquitin-like modifiers (Ubls) in the first step of Ub/Ubl conjugation cascades . These enzymes are potential targets for therapeutic intervention in cancer and other life-threatening diseases .
Mode of Action
COH000 targets a cryptic pocket distinct from the active site that is completely buried in all previous SUMO E1 structures . The binding of COH000 to SUMO E1 is accompanied by an array of structural changes that lock the enzyme in a previously unobserved inactive conformation . These structural changes include disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain .
Biochemical Pathways
The E1 enzymes initiate Ub/Ubl conjugation cascades by catalyzing the ATP-dependent activation and transfer of their cognate Ub/Ubl to E2-conjugating enzymes . These enzymes then function with an array of E3 ligases to catalyze the formation of an isopeptide bond linking the Ub/Ubl to target proteins . Ub/Ubl conjugation exerts its cellular effects by modulating the stability of target proteins, altering the ability of a target protein to engage in interactions with other cellular proteins, antagonizing other lysine-targeted post-translational modifications, and/or by triggering conformational changes in target proteins that alter their function or location .
Pharmacokinetics
It is known that coh000 is an allosteric, covalent, and irreversible inhibitor of sumo-activating enzyme (e1), with an ic50 of 02 μM for SUMOylation in vitro .
Result of Action
This is presumably due to a conformational change in vivo induced by the compound . The lead compound increased the expression of miR-34b and reduced c-Myc levels in lymphoma and colorectal cancer cell lines and a colorectal cancer xenograft mouse model .
Action Environment
It is known that coh000 is an allosteric, covalent, and irreversible inhibitor, suggesting that its action may be robust to a variety of environmental conditions .
属性
IUPAC Name |
dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPINDDCTUCUSA-DFIYOIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes COH000 a unique inhibitor of SUMO E1?
A1: Unlike inhibitors targeting the active site, COH000 binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of COH000 to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []
Q2: How well does the X-ray crystal structure of the COH000-SUMO E1 complex predict the activity of COH000 analogs?
A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for COH000 analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []
Q3: How did researchers investigate these missing non-covalent interactions?
A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of COH000 from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of COH000. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for COH000 analogs, resolving the discrepancy observed with the static X-ray structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



